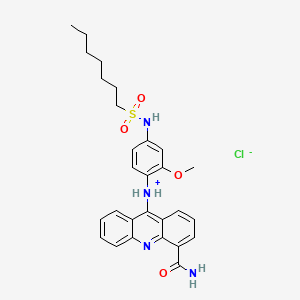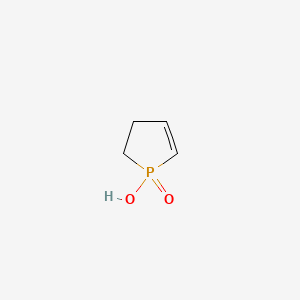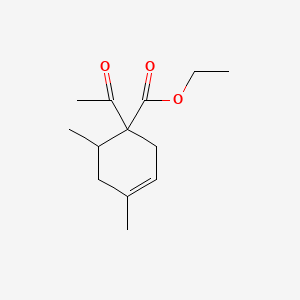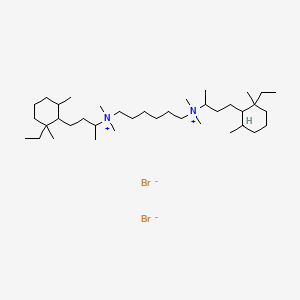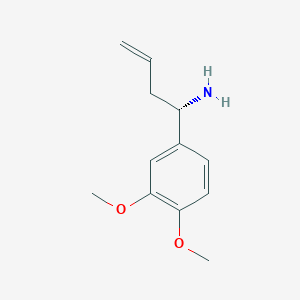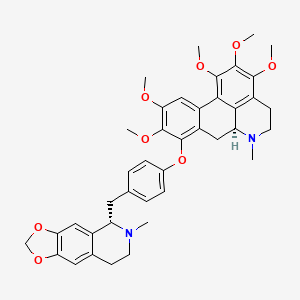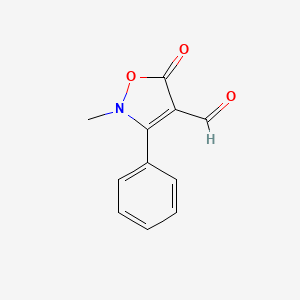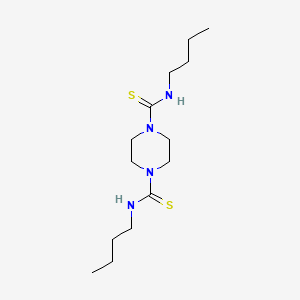
N1,N4-Dibutyl-1,4-piperazinedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibutyl-1,4-piperazinedicarbothioamide: is an organic compound with the molecular formula C14H28N4S2 It is a derivative of piperazine, a heterocyclic amine, and contains two butyl groups and two thioamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,4-piperazinedicarbothioamide typically involves the reaction of piperazine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dibutyl-1,4-piperazinedicarbothioamide may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for mixing, heating, and purification ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dibutyl-1,4-piperazinedicarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of N,N’-Dibutyl-1,4-piperazinedicarbothioamide.
Applications De Recherche Scientifique
Chemistry: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme function and regulation.
Medicine: N,N’-Dibutyl-1,4-piperazinedicarbothioamide has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure and reactivity make it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as an intermediate in the production of specialty chemicals. Its versatility and reactivity make it a valuable component in the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N,N’-Dibutyl-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the butyl groups can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- N,N’-Diethyl-1,4-piperazinedicarbothioamide
- N,N’-Dipropyl-1,4-piperazinedicarbothioamide
- N,N’-Dibutyl-1,4-piperazinedicarboxamide
Comparison: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is unique due to the presence of thioamide groups, which confer distinct chemical reactivity compared to carboxamide derivatives. The butyl groups also provide increased hydrophobicity, enhancing its interactions with hydrophobic regions of proteins and other biomolecules. This makes N,N’-Dibutyl-1,4-piperazinedicarbothioamide a valuable compound for applications requiring specific molecular interactions.
Propriétés
Numéro CAS |
80490-80-8 |
|---|---|
Formule moléculaire |
C14H28N4S2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-N,4-N-dibutylpiperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C14H28N4S2/c1-3-5-7-15-13(19)17-9-11-18(12-10-17)14(20)16-8-6-4-2/h3-12H2,1-2H3,(H,15,19)(H,16,20) |
Clé InChI |
KDEPUXJLUAVPAH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCNC(/C=C/CC)(N1CCN(C(C1)C(=S)N)S)S |
SMILES canonique |
CCCCNC(=S)N1CCN(CC1)C(=S)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)
